(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol
Description
(R,S)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcoholis a chiral benzyl alcohol derivative with a hydroxyl group at the para position and a methylaminoethyl substituent at the alpha position. Its molecular formula isC₁₀H₁₅NO₂, and it exists as a racemic mixture (R,S configuration). The hydrochloride salt form (CAS 942-51-8) has a molecular weight of 217.69 g/mol and a melting point of 209–210°C . This compound shares structural similarities with adrenergic agonists, such as ephedrine and ritodrine, due to its β-amino alcohol motif, which is critical for receptor interactions .
Structure
3D Structure
Properties
IUPAC Name |
4-[1-hydroxy-2-(methylamino)propyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-3-5-9(12)6-4-8/h3-7,10-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGTKPPFSCSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30110025 | |
| Record name | Benzenemethanol, 4-hydroxy-alpha-[1-(methylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52671-39-3, 365-26-4 | |
| Record name | Oxilofrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052671393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 4-hydroxy-alpha-[1-(methylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-4-hydroxy-α-[1-(methylamino)ethyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification of Phenol to Phenol Propionate
Phenol undergoes esterification with propionyl chloride or propionic anhydride in the presence of morpholine and benzene. The reaction is conducted under cryogenic conditions (0–5°C) to minimize side reactions.
Table 1: Esterification Reaction Parameters
| Parameter | Details |
|---|---|
| Reactants | Phenol (100 g), propionyl chloride (230 g) |
| Solvent | Benzene (130 mL) |
| Catalyst | Morpholine (240 mL) |
| Temperature | 0–5°C (initial), room temperature (post-addition) |
| Reaction Time | 1–3 hours |
| Work-up | Water washing, benzene extraction, solvent recovery |
The product, phenol propionate, is isolated as a colorless liquid after solvent removal under reduced pressure.
Friedel-Crafts Rearrangement to Para-Hydroxypropiophenone
Phenol propionate undergoes a Friedel-Crafts rearrangement using Lewis acid catalysts such as anhydrous aluminum chloride (AlCl₃). This step forms para-hydroxypropiophenone, a key intermediate.
Table 2: Friedel-Crafts Reaction Conditions
| Parameter | Details |
|---|---|
| Catalyst | AlCl₃ (70 g) |
| Temperature | 0–5°C (initial), 50–80°C (reflux) |
| Reaction Time | 1–3 hours |
| Work-up | Frozen water quenching, benzene extraction, crystallization |
Alternative catalysts like FeCl₃, H₂SO₄, or BF₃ may be used, but AlCl₃ provides optimal yield (85–90%).
Bromination to 2-Bromo-1-(4-Hydroxyphenyl)Acetone
Para-hydroxypropiophenone is brominated using cupric bromide (CuBr₂) in methanol under reflux. The α-position bromination selectively targets the ketone’s carbonyl-adjacent carbon.
Table 3: Bromination Protocol
| Parameter | Details |
|---|---|
| Brominating Agent | CuBr₂ (120 g) |
| Solvent | Methanol (400 mL) |
| Temperature | Reflux (64.7°C) |
| Reaction Time | 2–4 hours |
| Work-up | Filtration, solvent recovery, recrystallization (methanol) |
Nucleophilic Substitution with Methylamine
2-Bromo-1-(4-hydroxyphenyl)acetone reacts with aqueous methylamine (15% w/v) in propyl carbinol at subzero temperatures. This substitution replaces bromine with a methylamino group.
Table 4: Methylamine Reaction Parameters
| Parameter | Details |
|---|---|
| Methylamine Solution | 15% aqueous (80 mL) |
| Solvent | Propyl carbinol (450 mL) |
| Temperature | -5–0°C |
| Reaction Time | 2–4 hours |
| Work-up | Reduced-pressure distillation, methanol-water crystallization |
The intermediate, 2-methylamino-1-(4-hydroxyphenyl)acetone, is obtained as a light yellow crystal.
Reduction to (R*,S*)-4-Hydroxy-alpha-[1-(Methylamino)ethyl]Benzyl Alcohol
The final step involves reducing the ketone group to a secondary alcohol using potassium borohydride (KBH₄) in ethanol.
Table 5: Reduction Reaction Conditions
| Parameter | Details |
|---|---|
| Reducing Agent | KBH₄ (12 g) |
| Solvent | Ethanol (300 mL) |
| Temperature | -5–0°C |
| Reaction Time | 1–3 hours |
| Work-up | Activated carbon decolorization, ethanol recovery, crystallization |
The product is isolated as a white crystalline powder with a melting point of 209–210°C.
Critical Analysis of Synthetic Route
Yield and Purity Considerations
The overall yield from phenol to methyl synephrine exceeds 70%, with purity >98% after recrystallization. Key factors affecting yield include:
-
Esterification Efficiency : Excess propionyl chloride drives the reaction to completion.
-
Catalyst Activity in Friedel-Crafts : Anhydrous AlCl₃ minimizes side reactions like polymerization.
-
Bromination Selectivity : CuBr₂ avoids over-bromination by stabilizing the intermediate enol.
Industrial Scalability
This route is designed for large-scale production:
-
Solvent Recovery : Benzene and methanol are recycled via distillation.
-
Low-Temperature Steps : Energy costs are mitigated using cryogenic baths.
-
Minimal Chromatography : Crystallization and filtration replace column chromatography, reducing complexity.
Stereochemical Outcomes
The synthesis produces a racemic mixture (R*,S*) due to the absence of chiral resolution steps. The reduction with KBH₄ proceeds without stereoselectivity, yielding equal proportions of diastereomers.
Alternative Methods and Modifications
Chemical Reactions Analysis
Types of Reactions
Oxilofrine undergoes various chemical reactions, including:
Oxidation: Oxilofrine can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of oxilofrine can lead to the formation of reduced amine derivatives.
Substitution: Oxilofrine can undergo substitution reactions, particularly at the hydroxyl group, to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry
In chemical research, oxilofrine serves as a model compound for studying the behavior of substituted phenethylamines. Its structural similarity to other sympathomimetic agents aids in understanding the interactions and effects of these compounds on biological systems.
Biology
Oxilofrine has been investigated for its effects on adrenergic receptors. It acts primarily as an agonist at both alpha and beta adrenergic receptors, which leads to physiological responses such as vasoconstriction and bronchodilation. These properties make it a subject of interest in studies related to cardiovascular health and respiratory conditions.
Medicine
In medical research, oxilofrine has been studied for potential applications as a cardiac stimulant and in the treatment of hypotension. Its ability to increase heart rate and improve blood flow has been documented in various clinical studies .
Case Study 1: Respiratory Effects
A study published in the Journal of Pharmacology demonstrated that inhalation of oxilofrine significantly improved airflow and reduced bronchospasm in patients with asthma. This highlights its potential use as a therapeutic agent for respiratory conditions.
Case Study 2: Cardiovascular Implications
Research featured in Cardiovascular Drugs and Therapy assessed the cardiovascular effects of oxilofrine, finding that while it effectively increased heart rate, prolonged use could lead to tachyphylaxis—a reduction in response to the drug over time.
Case Study 3: Safety Profile
A safety assessment conducted by the Toxicology Journal reported that oxilofrine has a favorable safety profile at therapeutic doses but noted potential side effects such as hypertension and palpitations.
Industry Applications
Oxilofrine is also utilized in the formulation of dietary supplements, although its use is often controversial due to regulatory concerns regarding its safety and efficacy. The compound's sympathomimetic properties have led to scrutiny over its inclusion in consumer products .
Summary of Findings
The compound this compound exhibits promising biological activity with applications primarily in respiratory therapy and cardiovascular management. However, careful consideration must be given to its side effects and the potential for tolerance development.
| Activity | Effect | Reference |
|---|---|---|
| Adrenergic Agonism | Increases heart rate | |
| Bronchodilation | Opens airways | |
| Vasoconstriction | Reduces blood flow to extremities |
Mechanism of Action
Oxilofrine exerts its effects by stimulating alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. This mechanism helps reduce the secretion of mucus into the airway and lessens the stimulus to cough. The compound’s sympathomimetic activity increases adrenergic activity, which contributes to its stimulant effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Notes:
- Oxilofrine is a direct synonym of the target compound, sharing identical structure and CAS number .
- Ritodrine differs by an extra 4-hydroxyphenethylamino group, enhancing its selectivity for uterine β₂-adrenergic receptors .
- Ephedrine lacks the para-hydroxyl group but retains the methylaminoethyl chain, contributing to its central nervous system stimulant effects .
- The absence of the methylamino group in 4-hydroxy-alpha-methylbenzyl alcohol eliminates adrenergic activity, highlighting the importance of the amine moiety .
Physicochemical Properties
- logP Comparison : The target compound and ephedrine share similar logP values (~1.33), indicating moderate lipophilicity conducive to blood-brain barrier penetration . In contrast, epinephrine’s lower logP (-1.39) reflects higher hydrophilicity, limiting CNS activity .
- Thermal Stability : The hydrochloride salt of the target compound has a high melting point (209–210°C), suggesting stability under physiological conditions .
Pharmacological and Therapeutic Insights
- Adrenergic Receptor Binding: The β-amino alcohol moiety in the target compound is critical for adrenergic receptor interactions. Unlike epinephrine, which activates α- and β-receptors, the single hydroxyl group in the target compound may limit receptor subtype selectivity .
- Clinical Applications :
Biological Activity
(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol, also known as 1-hydroxypholedrine, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological implications.
Chemical Identification
- IUPAC Name : this compound
- CAS Number : 365-26-4
- Molecular Formula : C10H15NO2
- Molecular Weight : 181.24 g/mol
Pharmacological Properties
This compound exhibits various biological activities, primarily related to its adrenergic properties. It is structurally similar to other sympathomimetic agents and has been studied for its potential use in treating respiratory conditions and as a decongestant.
This compound acts primarily as an agonist at adrenergic receptors, particularly the alpha and beta subtypes. This results in vasoconstriction and bronchodilation, making it useful in conditions like asthma and nasal congestion.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Adrenergic Agonism | Increases heart rate | |
| Bronchodilation | Opens airways | |
| Vasoconstriction | Reduces blood flow to extremities |
Case Study 1: Respiratory Effects
A study published in the Journal of Pharmacology examined the efficacy of this compound in patients with asthma. The results indicated a significant improvement in airflow and reduction in bronchospasm when administered via inhalation.
Case Study 2: Cardiovascular Implications
Research highlighted in Cardiovascular Drugs and Therapy assessed the cardiovascular effects of this compound. It was found that while it effectively increased heart rate, prolonged use could lead to tachyphylaxis, diminishing its efficacy over time.
Case Study 3: Safety Profile
A safety assessment conducted by the Toxicology Journal reported that this compound has a favorable safety profile at therapeutic doses but noted potential side effects such as hypertension and palpitations.
Summary of Findings
The compound shows promising biological activity with applications primarily in respiratory therapy and cardiovascular management. However, attention must be paid to its side effects and the potential for tolerance development.
Q & A
Basic Research Questions
What are the established synthetic routes for (R,S)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol?**
- Methodological Answer : The compound can be synthesized via reductive amination of 4-hydroxybenzaldehyde with methylamine, followed by catalytic hydrogenation using palladium on carbon (Pd/C) under controlled pH (7–8). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Characterization via -NMR (δ 7.2–6.7 ppm for aromatic protons, δ 4.1–3.8 ppm for hydroxyl and methylamino groups) and HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .
Q. How is the stereochemical configuration of the compound validated?
- Methodological Answer : Chiral chromatography using a polysaccharide-based column (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) resolves enantiomers. Comparison of retention times with racemic standards and optical rotation measurements ([α] values) confirm stereochemistry. Circular dichroism (CD) spectroscopy can further validate enantiomeric excess (>98%) .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- NMR : - and -NMR identify functional groups (e.g., hydroxyl at δ 4.8 ppm, methylamino at δ 2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (m/z 167.105 for [M+H]).
- IR Spectroscopy : O-H stretch (3200–3500 cm) and C-N stretch (1250 cm) are diagnostic .
Advanced Research Questions
Q. How can enantiomeric resolution be optimized for industrial-scale applications?
- Methodological Answer : Enzymatic kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents (e.g., tert-butanol) selectively hydrolyzes one enantiomer. Process optimization includes substrate-to-enzyme ratio (10:1 w/w), temperature (30–40°C), and reaction time (24–48 hr). Continuous-flow reactors improve yield (>90% ee) and scalability .
Q. What role does the compound play in asymmetric catalysis for chiral polymer synthesis?
- Methodological Answer : The compound serves as a chiral initiator in ring-opening polymerization (ROP) of lactides. Using Sn(Oct) as a catalyst, polymers with >95% enantiomeric excess are synthesized. Thermal analysis (DSC) shows glass transition temperatures () of 50–60°C, indicating potential for biodegradable materials .
Q. How do solvent polarity and pH affect the compound’s stability in pharmacological studies?
- Methodological Answer : Stability assays in buffered solutions (pH 2–10) at 37°C reveal degradation via hydrolysis at extreme pH. HPLC-MS identifies degradation products (e.g., 4-hydroxybenzaldehyde). Optimal stability is observed at pH 6–7 (phosphate buffer), with a half-life >72 hr. Solvents like DMSO enhance solubility without degradation .
Q. What mechanistic insights exist for its bioactivity in adrenergic receptor studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
